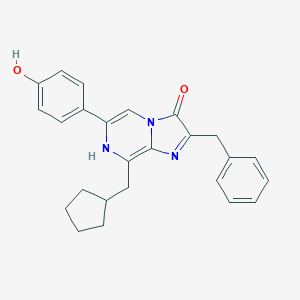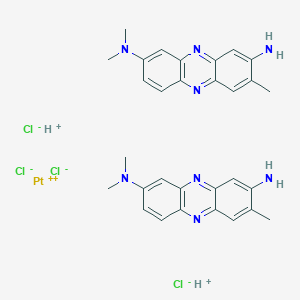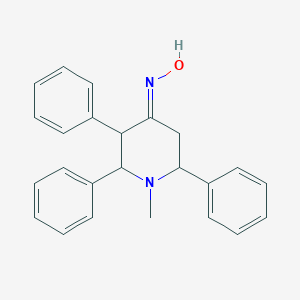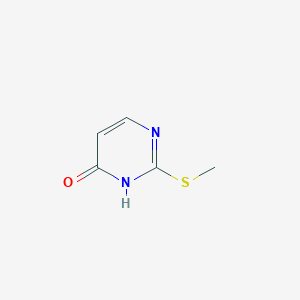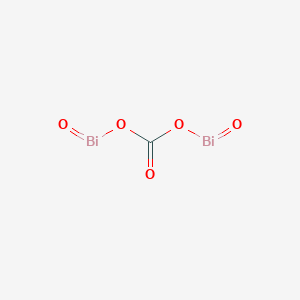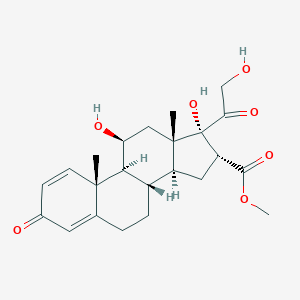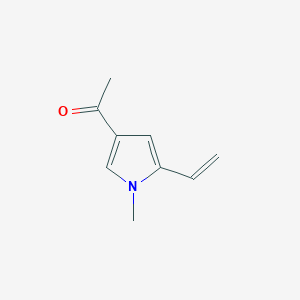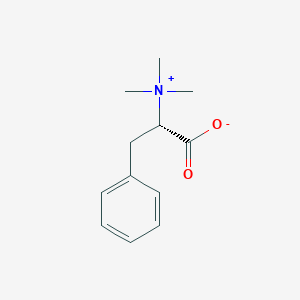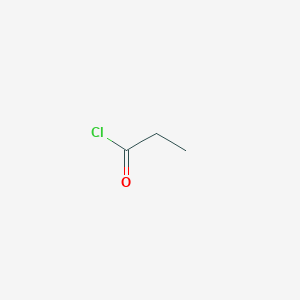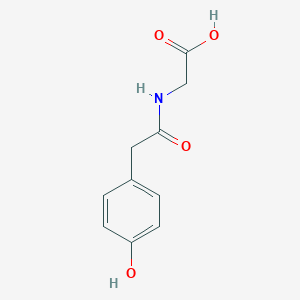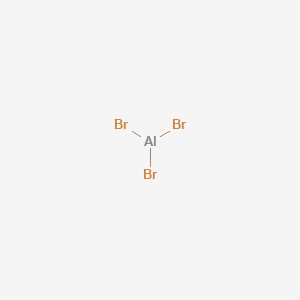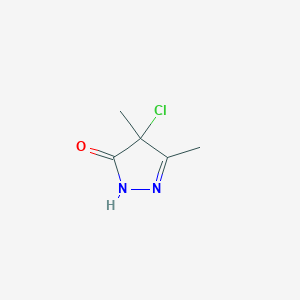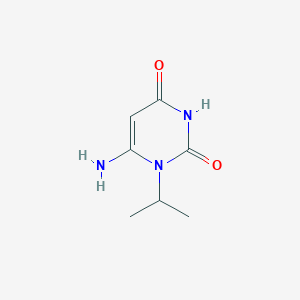
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AIP, is a heterocyclic organic compound that has gained significant attention in scientific research. AIP is a pyrimidinedione derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Biochemische Und Physiologische Effekte
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to exhibit anti-inflammatory effects and to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. However, 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione research include the development of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione-based drugs and the study of its effects on metabolic pathways.
Synthesemethoden
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a green and efficient synthesis using water as a solvent. One of the most common methods for synthesizing 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is through a one-pot three-component reaction involving the reaction of 2,4-pentanedione, urea, and isopropylamine. This method is simple, efficient, and yields high purity 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.
Eigenschaften
IUPAC Name |
6-amino-1-propan-2-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNOPHMINZLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
